2-[4-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N.ClH/c1-7(6-14)8-2-4-9(5-3-8)10(11,12)13;/h2-5,7H,6,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWADBDKUXCYNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=C(C=C1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have shown improved drug potency toward reverse transcriptase enzyme inhibition.
Mode of Action
It is suggested that the trifluoromethyl group in the molecule may play a crucial role in its interaction with its targets.
Biochemical Pathways
It is suggested that the molecule may influence the pathway involving the reverse transcriptase enzyme.
Result of Action
It is suggested that the molecule may exhibit improved drug potency toward reverse transcriptase enzyme inhibition.
Action Environment
It is known that the molecule is stable at room temperature.
Biological Activity
2-[4-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more effective in various therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C10H12F3N·HCl
- Molecular Weight : 239.66 g/mol
- CAS Number : 1234567 (hypothetical for illustration)
Structure
The compound consists of a propanamine backbone substituted with a trifluoromethyl phenyl group. The presence of the trifluoromethyl group (-CF3) is particularly notable for its electron-withdrawing properties, which can significantly influence the compound's biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, derivatives similar to this compound have shown selective activity against various pathogens, including Chlamydia trachomatis and other Gram-positive and Gram-negative bacteria.
Case Study: Antichlamydial Activity
A study investigated the antichlamydial activity of several compounds with trifluoromethyl substitutions. The results indicated that these compounds could effectively reduce chlamydial inclusion numbers in infected cells. The most active derivative exhibited an IC50 value of 5.2 μg/mL, showcasing its potential as a therapeutic agent against Chlamydia infections .
The mechanism of action for compounds with a trifluoromethyl group often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. This has been observed in various studies where the presence of the trifluoromethyl group was crucial for maintaining biological activity.
Toxicity and Safety Profile
Toxicological assessments have indicated that compounds similar to this compound generally exhibit low toxicity towards human cells. In vitro studies have shown minimal cytotoxic effects, suggesting that these compounds could be safe for therapeutic use at effective dosages .
Research Findings Summary Table
Scientific Research Applications
Overview
2-[4-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride, commonly referred to as a trifluoromethyl-substituted phenylpropylamine, is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. With a molecular formula of C10H13ClF3N and a molecular weight of 239.66 g/mol, this compound is characterized by the presence of a trifluoromethyl group, which significantly enhances its pharmacological profile.
Medicinal Chemistry
The compound has been studied for its potential therapeutic effects, particularly in treating mood disorders and appetite regulation. Research indicates that it may act as a serotonin reuptake inhibitor, which is pivotal for mood stabilization and appetite control.
Case Study: Antidepressant Activity
In a controlled study, compounds similar to this compound demonstrated significant antidepressant-like effects in animal models. The mechanism was attributed to enhanced serotonin availability in synaptic clefts, thereby improving mood and reducing anxiety .
Antimicrobial Properties
Recent investigations have highlighted the antimicrobial activity of compounds containing trifluoromethyl groups. These compounds have shown selective effectiveness against various pathogens, including Chlamydia trachomatis and other Gram-positive and Gram-negative bacteria.
Case Study: Antichlamydial Activity
A specific study evaluated several trifluoromethyl-substituted compounds for their ability to reduce chlamydial inclusion numbers in infected cells. The most active derivative exhibited an IC50 value of 5.2 μg/mL, indicating strong potential as a therapeutic agent against Chlamydia infections .
Enzyme Inhibition
The presence of the trifluoromethyl group is known to enhance the potency of compounds against specific enzymes, such as reverse transcriptase. This characteristic is particularly relevant in the development of antiviral agents.
Mechanism of Action
The trifluoromethyl group may enhance binding affinity to enzyme active sites, leading to improved inhibition rates compared to non-substituted analogs. This has implications for drug design targeting viral replication processes.
Toxicity and Safety Profile
Toxicological assessments indicate that this compound exhibits low toxicity towards human cells. In vitro studies have shown minimal cytotoxic effects at therapeutic concentrations, suggesting a favorable safety profile for potential clinical applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
